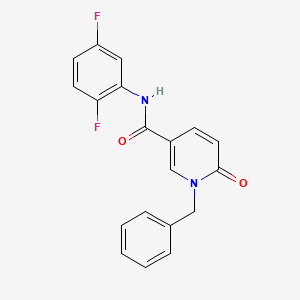

1-benzyl-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that is available from various suppliers . It is also known by registry numbers ZINC000004940272 .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the synthesis of chiral amines, which are pivotal building blocks for the pharmaceutical industry, has been achieved through asymmetric reductive amination . This is one of the most efficient and atom economic methodologies for the synthesis of optically active amines . NAD(P)H-dependent amine dehydrogenases (AmDHs) and imine reductases (IREDs) are robust enzymes that are available from various sources and capable of utilizing a broad range of substrates with high activities and stereoselectivities .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. Both AmDHs and IREDs operate via similar mechanisms, both involving a carbinolamine intermediate followed by hydride transfer from the co-factor . In addition, both groups catalyze the formation of primary and secondary amines utilizing both organic and inorganic amine donors .Aplicaciones Científicas De Investigación

Synthesis and Activity Relationship

Research has been conducted on the synthesis and structure-activity relationship (SAR) of derivatives similar to 1-benzyl-N-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, particularly in the context of developing human CB1 inverse agonists. For example, studies have led to the preparation of potent and selective hCB1 inverse agonists through the exploration of different substituents and structural modifications (Meurer et al., 2005).

Antimicrobial Activity

Another research direction involves synthesizing and characterizing novel derivatives for antimicrobial applications. A study on 6-oxopyrimidin-1(6H)-yl benzamide derivatives, which share a core structure with the compound of interest, demonstrated good to excellent antimicrobial activity against various bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents (Devarasetty et al., 2019).

Chemical Properties and Reactions

The chemical properties and reactions of related compounds have also been a focus. For instance, experimental and theoretical studies on the functionalization reactions of certain carboxamide derivatives reveal insights into the reaction mechanisms and potential applications in chemical synthesis (Yıldırım et al., 2005).

Material Science Applications

Research into novel thermally cross-linked polyimide membranes for ethanol dehydration illustrates the application of related carboxamide compounds in material science. These studies explore the synthesis, characterization, and application of polyimides derived from similar structural units, offering insights into their potential for industrial applications (Xu & Wang, 2015).

Electrochemical Studies

The electrochemical behavior of compounds structurally related to this compound has been examined to understand their reduction mechanisms and potential applications in electrochemical processes (Carelli et al., 1980).

Propiedades

IUPAC Name |

1-benzyl-N-(2,5-difluorophenyl)-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c20-15-7-8-16(21)17(10-15)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXKXIVZXKFPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Benzylsulfanyl)phenyl]methanol](/img/structure/B2933230.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2933241.png)

![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)

![N-(2,3-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2933243.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2933251.png)